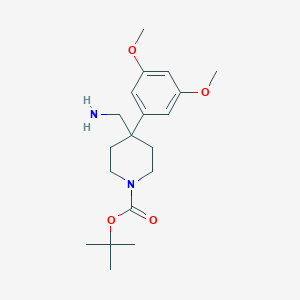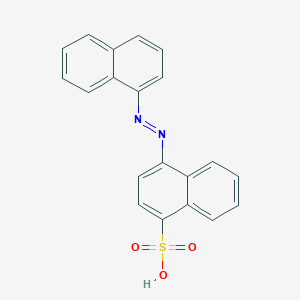
4-(Naphthalen-1-yldiazenyl)naphthalene-1-sulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Naphthalen-1-yldiazenyl)naphthalene-1-sulfonic acid is an organic compound that belongs to the class of azo compounds. It is characterized by the presence of a diazenyl group (-N=N-) linking two naphthalene rings, with a sulfonic acid group (-SO3H) attached to one of the naphthalene rings. This compound is commonly used in the production of azo dyes, which are widely utilized in various industries due to their vibrant colors and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Naphthalen-1-yldiazenyl)naphthalene-1-sulfonic acid typically involves the diazotization of naphthylamine derivatives followed by coupling with naphthalene-1-sulfonic acid. The general steps are as follows:
Diazotization: Naphthylamine is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with naphthalene-1-sulfonic acid under alkaline conditions to form the azo compound.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors where precise control of temperature, pH, and reactant concentrations is maintained to ensure high yield and purity. The process involves continuous monitoring and optimization of reaction parameters to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
4-(Naphthalen-1-yldiazenyl)naphthalene-1-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction of the azo group can lead to the formation of corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the naphthalene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite or zinc in acidic conditions are used.
Substitution: Reagents like halogens or nitro compounds can be used for substitution reactions.
Major Products
Oxidation: Sulfonic acid derivatives.
Reduction: Amino-naphthalene derivatives.
Substitution: Halogenated or nitro-substituted naphthalene compounds.
Scientific Research Applications
4-(Naphthalen-1-yldiazenyl)naphthalene-1-sulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various azo dyes and pigments.
Biology: Employed in staining techniques for microscopy and as a marker in biochemical assays.
Medicine: Investigated for potential therapeutic applications due to its structural similarity to certain bioactive compounds.
Industry: Utilized in the production of dyes for textiles, plastics, and inks.
Mechanism of Action
The mechanism of action of 4-(Naphthalen-1-yldiazenyl)naphthalene-1-sulfonic acid primarily involves its ability to form stable azo bonds, which contribute to its vibrant coloration. The compound can interact with various molecular targets through its diazenyl and sulfonic acid groups, facilitating binding to substrates in dyeing processes. The pathways involved include electrophilic aromatic substitution and nucleophilic addition reactions.
Comparison with Similar Compounds
Similar Compounds
4-Amino-1-naphthalenesulfonic acid: Used in the synthesis of azo dyes and has similar applications.
Naphthalene-1-sulfonic acid: A precursor in the production of various naphthalene derivatives.
Naphthalene-2-sulfonic acid: Another sulfonic acid derivative with applications in dye production.
Uniqueness
4-(Naphthalen-1-yldiazenyl)naphthalene-1-sulfonic acid is unique due to its specific diazenyl linkage between two naphthalene rings, which imparts distinct chemical properties and reactivity. This structural feature makes it particularly valuable in the synthesis of complex azo dyes with specific color properties and stability.
Properties
Molecular Formula |
C20H14N2O3S |
|---|---|
Molecular Weight |
362.4 g/mol |
IUPAC Name |
4-(naphthalen-1-yldiazenyl)naphthalene-1-sulfonic acid |
InChI |
InChI=1S/C20H14N2O3S/c23-26(24,25)20-13-12-19(16-9-3-4-10-17(16)20)22-21-18-11-5-7-14-6-1-2-8-15(14)18/h1-13H,(H,23,24,25) |
InChI Key |
TZHHSVINAQXMSG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2N=NC3=CC=C(C4=CC=CC=C43)S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Chloro-6-(oxetan-3-yl)thieno[3,2-d]pyrimidine](/img/structure/B12950273.png)
![(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(benzo[d][1,3]dioxol-5-ylmethyl)propanoic acid](/img/structure/B12950280.png)
![3-(Chloromethyl)pyrazolo[1,5-a]pyrazine](/img/structure/B12950286.png)
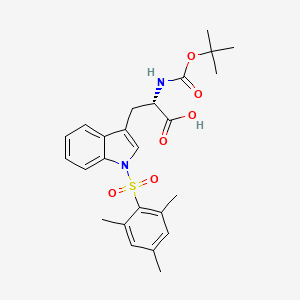
![(2S,4S)-4-Amino-8-azaspiro[4.5]decan-2-ol dihydrochloride](/img/structure/B12950290.png)
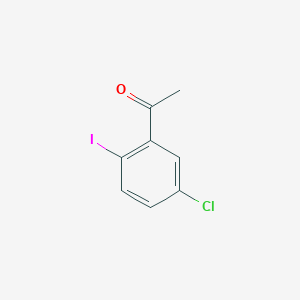
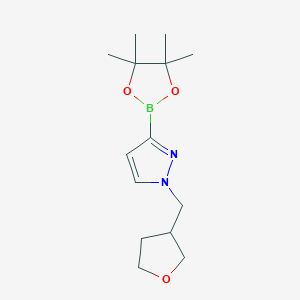
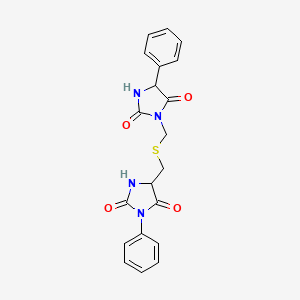

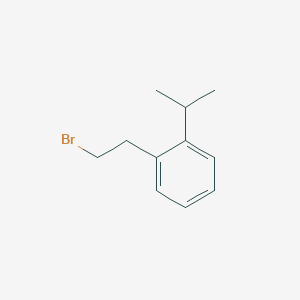

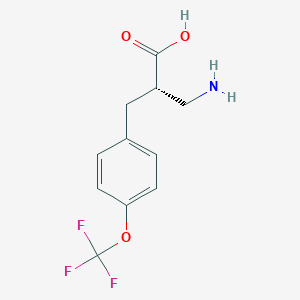
![2-Iodo-5-oxo-5H-thiazolo[3,2-a]pyridine-3-carboxylic acid](/img/structure/B12950336.png)
